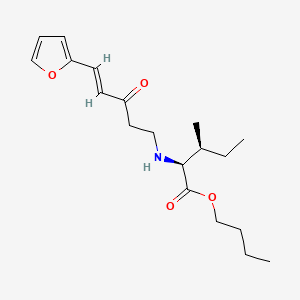
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester is a complex organic compound that features a furan ring, a pentenyl chain, and an isoleucine butyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the pentenyl chain: This step involves the addition of a pentenyl group to the furan ring, often through a Heck reaction or similar coupling reaction.
Attachment of the isoleucine butyl ester: This final step involves the esterification of L-isoleucine with butanol, followed by coupling with the furan-pentenyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反応の分析
Types of Reactions
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring and the pentenyl chain can be oxidized under suitable conditions.
Reduction: The carbonyl group in the pentenyl chain can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: Products depend on the nucleophile used, resulting in various substituted esters or amides.
科学的研究の応用
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester involves its interaction with specific molecular targets. The furan ring and the pentenyl chain are likely involved in binding to enzymes or receptors, modulating their activity. The ester group may facilitate cellular uptake and distribution within biological systems.
類似化合物との比較
Similar Compounds
- (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-leucine butyl ester
- (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-valine butyl ester
- (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-alanine butyl ester
Uniqueness
(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-isoleucine butyl ester is unique due to the presence of the isoleucine moiety, which may confer specific biological activity or selectivity compared to its analogs. The combination of the furan ring, pentenyl chain, and isoleucine butyl ester makes it a versatile compound for various applications.
特性
CAS番号 |
159086-01-8 |
|---|---|
分子式 |
C19H29NO4 |
分子量 |
335.4 g/mol |
IUPAC名 |
butyl (2S,3S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-3-methylpentanoate |
InChI |
InChI=1S/C19H29NO4/c1-4-6-13-24-19(22)18(15(3)5-2)20-12-11-16(21)9-10-17-8-7-14-23-17/h7-10,14-15,18,20H,4-6,11-13H2,1-3H3/b10-9+/t15-,18-/m0/s1 |
InChIキー |
NMMZCNNGHFNFLP-REZMZDAPSA-N |
異性体SMILES |
CCCCOC(=O)[C@H]([C@@H](C)CC)NCCC(=O)/C=C/C1=CC=CO1 |
正規SMILES |
CCCCOC(=O)C(C(C)CC)NCCC(=O)C=CC1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















